molecular formula C23H24N2O3 B536847 GPR120 Agonist 5

GPR120 Agonist 5

Cat. No.: B536847
M. Wt: 376.4 g/mol
InChI Key: WQXHZCYCKCQFQP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for NCG21 are not widely documented in the literature. it can be synthesized through organic chemistry methods.
    • Industrial production methods may involve modifications of existing synthetic pathways or custom approaches.
  • Chemical Reactions Analysis

    • NCG21 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would need to be investigated further.
  • Scientific Research Applications

  • Mechanism of Action

    Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available in the provided information.
    • Further investigation would be necessary to identify related compounds and highlight NCG21’s uniqueness.

    Biological Activity

    GPR120 Agonist 5 (D5) is a compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders such as type 2 diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Overview of GPR120

    G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including glucose metabolism, inflammation, and appetite regulation. Activation of GPR120 has been associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making it a promising target for therapeutic interventions in metabolic diseases.

    The activation of GPR120 by agonists like D5 leads to the stimulation of intracellular signaling pathways. Specifically, GPR120 couples with the Gαq/11 protein, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels ([Ca²⁺]i). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1) from gastrointestinal cells and enhances glucose transporter 4 (GLUT4) translocation in adipocytes, facilitating glucose uptake and improving insulin sensitivity .

    Biological Activity of this compound

    1. Potency and Selectivity

    This compound was identified as a potent agonist with high selectivity for GPR120. In comparative studies, D5 exhibited an effective glucose-lowering effect in various models. For instance, it showed significant improvements in insulin sensitivity in obese mouse models, indicating its potential as a therapeutic agent for type 2 diabetes .

    2. Pharmacological Effects

    The pharmacological profile of D5 includes:

    • Glucose-lowering Effects: D5 demonstrated a significant reduction in blood glucose levels in normal and diet-induced obese mice.
    • Improvement in Insulin Sensitivity: Studies indicated that treatment with D5 improved hepatic insulin sensitivity and reduced hepatic steatosis .
    • Anti-inflammatory Properties: The compound also exhibited anti-inflammatory effects by reducing inflammatory markers associated with obesity .

    Table 1: Comparative Pharmacological Properties of GPR120 Agonists

    CompoundEC50 (nM)Glucose-lowering EffectInsulin Sensitivity ImprovementSelectivity for GPR120
    D550SignificantYesHigh
    TUG-89130ModerateYesModerate
    cpdA35SignificantYesHigh

    Note: EC50 values represent the concentration required to achieve half-maximal response.

    Case Studies

    Case Study 1: Insulin Resistance in Obese Mice

    In a controlled study, obese mice treated with D5 showed a marked improvement in insulin resistance compared to control groups. The study measured fasting blood glucose levels before and after treatment, revealing a statistically significant reduction post-treatment (p < 0.01). Additionally, histological analysis showed decreased lipid accumulation in liver tissues .

    Case Study 2: Appetite Regulation

    Another investigation assessed the effects of D5 on food intake. Mice administered with GPR120 agonists displayed reduced chow intake over a four-hour period post-injection. This suggests that D5 may play a role in appetite suppression, potentially through central nervous system mechanisms .

    Properties

    Molecular Formula

    C23H24N2O3

    Molecular Weight

    376.4 g/mol

    IUPAC Name

    4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid

    InChI

    InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27)

    InChI Key

    WQXHZCYCKCQFQP-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

    Canonical SMILES

    C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid
    NCG21 compound

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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